molecular formula C8H7F2NO4 B041686 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene CAS No. 195136-63-1

1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene

Cat. No. B041686
CAS RN: 195136-63-1
M. Wt: 219.14 g/mol
InChI Key: RGBATJZGSLPNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves strategic functionalization of the benzene ring. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a 90% yield through the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, highlighting a method that could be adapted for our target compound (Sweeney, McArdle, & Aldabbagh, 2018). This suggests that similar methodologies could be employed for the synthesis of 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene, involving nitration and selective fluorination steps.

Molecular Structure Analysis

The molecular structure of related compounds often involves detailed analysis through X-ray crystallography, NMR, and FT-IR techniques. For instance, the structure of synthesized compounds has been confirmed by these methods, indicating that a comprehensive structural analysis would reveal the spatial arrangement of atoms and the electronic environment influencing reactivity and stability (Sweeney, McArdle, & Aldabbagh, 2018).

Chemical Reactions and Properties

The presence of difluoro and nitro groups suggests that the compound would participate in various chemical reactions, such as nucleophilic substitution or reduction. For related compounds, the reactions with amines, leading to the displacement of the fluorine atoms, have been explored, indicating a similar potential for our compound to undergo transformations that could be useful in synthetic chemistry (Plater & Harrison, 2023).

Scientific Research Applications

  • Antiferromagnetic Exchange Interaction : This compound is utilized for studying antiferromagnetic exchange interactions among three spins in an isosceles triangular configuration (Fujita et al., 1996).

  • Rearomatization Studies : It plays a role in the rearomatization of 4,5-dimethyl-2,4-dinitrocyclohexa-2,5-dienyl acetate (Fischer & Iyer, 1980).

  • Studying Structure and Reactivity : The compound is used for studying the structure and reactivity of 2,6-dimethoxy-1,4-benzoquinone (Bolker & Kung, 1969).

  • Structural Analogy Research : It is a structural analog of 1,3-diiodo-5-nitrobenzene, used in chemical research for studying close contacts and interactions between molecules (Bosch, Bowling, & Speetzen, 2022).

  • Synthesis of Aromatic Fluoro Compounds : 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene is employed in the synthesis of aromatic fluoro compounds from nitro compounds by nucleophilic substitution of nitrite by fluoride (Effenberger & Streicher, 1991).

  • Studying Nitrobenzene Derivatives and Anion States : This compound is used in research on nitrobenzene derivatives and their anion states (Asfandiarov et al., 2007).

  • Inhibiting Polymorphonuclear Leukocyte Functions : Fluorinated nitrobenzenes, like 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene, inhibit various functions of rabbit polymorphonuclear leukocytes (Elferink & Deierkauf, 1984).

  • In Chemical Reactions : It is used in chemical reactions for obtaining various compounds, including nitrobenzene-1,3-diol and its derivatives (Zhang Chun-xia, 2011).

  • Studying Hexamers and Their Structures : 2,4-Bis(phenylamino)nitrobenzene, related to this compound, is utilized in studying hexamers and their structures (Plater & Harrison, 2015).

  • Polymerization Studies : It's involved in the polymerization of 5-phenyl-1,3-dioxolan-2,4-dione in the presence of tertiary organic bases like pyridine (Smith & Tighe, 1981).

  • Study of Molecular Structures : The compound is a methoxybenzene derivative with planar molecules and hydrogen-bonded dimers in all three solids (Fun et al., 1997).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene are currently unknown . As research progresses, we may gain insights into the specific pathways this compound influences and their downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For optimal storage and to maintain the compound’s purity and stability, 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene should be kept in a cool, dry, and well-ventilated area. It should be protected from light and moisture, as these environmental factors can compromise its performance in various applications .

properties

IUPAC Name

1,3-difluoro-2,4-dimethoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO4/c1-14-7-4(9)3-5(11(12)13)8(15-2)6(7)10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBATJZGSLPNJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1[N+](=O)[O-])F)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601269368
Record name 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

195136-63-1
Record name 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195136-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium methoxide (1.0M) is prepared by adding freshly cut sodium metal (rinsed with toluene) portionwise to anhydrous methanol (Aldrich Chemical Co.) under nitrogen in flame-dried glassware with stirring; an ice-water bath is used to control the reaction temperature. To 9.8 g (50 mmol) of 2,3,4,5-tetrafluoronitrobenzene (Aldrich) under nitrogen at room temperature in flame-dried glassware is added sodium methoxide solution (2.2 equivalents) via syringe over the course of 5-10 minutes, with stirring. The resulting reaction mixture is stirred at room temperature, while monitoring the progress of the reaction by thin layer chromatography (TLC). Additional sodium methoxide solution is added as necessary. Once the reaction reaches completion (1-24 hours), several drops of 1M citric acid are added, and the reaction mixture is partitioned between ether and water. The aqueous layer is extracted once with ether. The combined organic portions are washed once with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give Compound 1 as 10.92 g (99%) of a pale yellow solid: m.p. 32.0°-32.5° C.; 1H NMR (CDCl3) 7.52 (dd, 1H), 4.12 (s, 3H), 4.04 (s, 3H); 19F NMR (CDCl3) 132.0 (m, 1F), 141.9 (d, 1F). Anal. calc. for C8H7NO4F2 : C, 43.85; H, 3.22; N, 6.39. Found: C, 43.84; H, 3.15; N, 6.15.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.